![molecular formula C14H14ClN3S B1669590 CPTH2 CAS No. 357649-93-5](/img/structure/B1669590.png)
CPTH2
描述
环戊叉-[4-(4-氯苯基)噻唑-2-基]腙,俗称 CPTH2,是一种有效的组蛋白乙酰转移酶抑制剂。该化合物选择性抑制 Gcn5 对组蛋白 H3 的乙酰化,并在多种细胞系中诱导凋亡。 它在降低透明细胞肾癌细胞的侵袭性方面显示出显著的潜力 .
准备方法
环戊叉-[4-(4-氯苯基)噻唑-2-基]腙的合成涉及 4-氯苯甲醛与硫代半碳酰肼反应生成 4-(4-氯苯基)噻唑-2-基)腙。 然后将该中间体与环戊酮反应得到最终产物 。反应条件通常包括在乙醇或其他合适的溶剂中回流反应物。
该化合物的工业生产方法尚未广泛记录,但可以通过对反应条件和纯化技术的适当修改将实验室合成方法扩大规模。
化学反应分析
环戊叉-[4-(4-氯苯基)噻唑-2-基]腙会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成相应的氧化物。
还原: 它可以还原形成腙衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在氯苯基基团上。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
Cancer Research Applications
Inhibition of Histone Acetylation
CPTH2 has been identified as a potent inhibitor of histone acetyltransferase activity, specifically targeting KAT3B-p300. In studies involving clear cell renal carcinoma (ccRCC), this compound demonstrated the ability to reduce cell viability, adhesion, and invasiveness in the ccRCC 786-O cell line. It induces apoptosis through hypoacetylation of histone H3 at specific lysine residues (H3-K18), leading to decreased tumor progression markers .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the inhibition of KAT3B activity, which is crucial for histone acetylation. In vitro studies showed that treatment with this compound resulted in a significant reduction in H3AcK18 levels while increasing H3AcK14 levels in tumor tissues from ccRCC patients. This suggests that this compound can serve as a therapeutic candidate for ccRCC by modulating epigenetic markers associated with tumor progression .
Case Study: ccRCC Cell Lines
In a detailed study, 70 ccRCC tumor tissues were analyzed alongside peritumoral normal epithelium to assess the effects of this compound. The results indicated that lower levels of KAT3B and H3AcK18 correlated with better prognostic outcomes in G1 grade tumors. This highlights the potential of this compound as a prognostic marker and therapeutic agent in managing ccRCC .
Antifungal Activity
Inhibition of Candida Species
this compound has also been studied for its antifungal properties, particularly against Candida species. Research indicates that this compound primarily inhibits CTG clade Candida species, including Candida albicans and Candida glabrata. Spot dilution assays demonstrated that this compound effectively reduces the viability of these fungal strains, suggesting its potential use in treating fungal infections .
Mechanism of Action
The antifungal activity of this compound is believed to be linked to its ability to modulate cellular pathways involved in fungal growth and survival. By inhibiting histone acetyltransferases within these organisms, this compound may disrupt essential cellular functions required for their proliferation .
Cellular Mechanisms and Other Applications
Effects on Immune Response
this compound has been shown to protect macrophages from C. albicans-mediated killing, suggesting a role in enhancing immune responses against fungal infections. This protective effect indicates that this compound could be beneficial not only as an antifungal agent but also as an immunomodulator .
Research Findings Summary Table
作用机制
环戊叉-[4-(4-氯苯基)噻唑-2-基]腙通过抑制 Gcn5 对组蛋白 H3 的乙酰化来发挥其作用。这种抑制导致细胞增殖减少和凋亡增加。 该化合物还抑制乙酰转移酶 p300,这通过降低癌细胞的侵袭性进一步促进了其抗癌作用 .
相似化合物的比较
环戊叉-[4-(4-氯苯基)噻唑-2-基]腙在选择性抑制 Gcn5 和 p300 乙酰转移酶方面是独一无二的。类似的化合物包括:
腰果酸: 另一种具有更广泛活性的组蛋白乙酰转移酶抑制剂。
C646: 一种 p300 乙酰转移酶的特异性抑制剂。
TH1834: 一种对组蛋白乙酰转移酶具有类似抑制作用的化合物
这些化合物具有相似的作用机制,但在选择性和效力方面有所不同,这使得环戊叉-[4-(4-氯苯基)噻唑-2-基]腙成为特定研究环境中宝贵的工具。
生物活性
CPTH2, or cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl)hydrazone], is a histone acetyltransferase (HAT) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and implications for clinical research.
This compound primarily functions as an inhibitor of HATs, specifically targeting Gcn5 and KAT3B (also known as p300). By inhibiting these enzymes, this compound reduces the acetylation of histones, which is crucial for chromatin remodeling and gene expression regulation. The inhibition leads to decreased cell viability and induces apoptosis in various cancer cell lines.
Key Findings:
- Inhibition of Gcn5 : this compound was shown to inhibit Gcn5p activity in yeast models, indicating a specific chemical-genetic interaction. This inhibition can revert the acetylation process in vitro when histone H3 is present at increasing concentrations .
- Reduction of Histone Acetylation : In vivo studies demonstrated that this compound significantly decreased the acetylation of bulk histone H3 at specific sites (e.g., H3-AcK14), which correlates with reduced gene expression associated with tumor progression .
Clear Cell Renal Carcinoma (ccRCC)
One of the most notable studies involving this compound assessed its effects on the ccRCC 786-O cell line. The results indicated that this compound:
- Decreased Cell Viability : Treatment with this compound led to a significant reduction in cell viability and inhibited adhesion and invasiveness .
- Induced Apoptosis : The compound triggered apoptotic pathways, suggesting its potential as a therapeutic agent against ccRCC, which is known for its resistance to conventional therapies .
- Prognostic Biomarkers : Analysis of tumor tissues showed that lower levels of KAT3B and higher levels of H3AcK14 were associated with better prognostic outcomes in early-stage tumors .
Other Cancer Types
Research has also explored this compound's effects on other cancer types:
- Colon Cancer : In colon adenocarcinoma models, this compound inhibited growth by reducing GCN5 activity regulated by cMyc/E2F1 pathways .
- Neuroblastoma : Similar to findings in ccRCC, this compound exhibited growth-inhibitory effects on neuroblastoma cells by inducing cellular hypoacetylation .
Comparative Efficacy
A comparative study evaluated new derivatives of this compound against established inhibitors like p300. Among the tested compounds:
- Compound 10b demonstrated superior anti-HAT activity compared to this compound and showed promising anticancer efficacy against leukemia cell lines, suggesting avenues for developing more effective analogs .
Data Summary
Study Type | Cell Line/Model | Key Findings |
---|---|---|
In vitro | ccRCC 786-O | Decreased cell viability, adhesion, invasiveness |
In vivo | Tumor tissues | Reduced KAT3B/H3AcK18 levels correlate with tumor grade |
Comparative Efficacy | Leukemia cell lines | Compound 10b outperformed this compound in anti-HAT activity |
Case Studies
- Case Study on ccRCC : A study involving 70 ccRCC patients analyzed histone acetylation patterns pre- and post-treatment with this compound. Results indicated that patients with low KAT3B and high H3AcK14 had significantly better outcomes .
- Neuroblastoma Treatment : In vivo experiments showed that combining this compound with doxorubicin enhanced antitumoral effects compared to either treatment alone, highlighting its potential as an adjunct therapy in neuroblastoma .
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12/h5-9H,1-4H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHPXHGWSAKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649008 | |
Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357649-93-5 | |
Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。